Trityl azide

Description

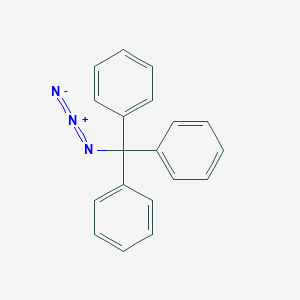

Structure

3D Structure

Properties

IUPAC Name |

[azido(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQKHFCDZKWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065750 | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14309-25-2 | |

| Record name | 1,1′,1′′-(Azidomethylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trityl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-(azidomethylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl azide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q34F7F3CYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trityl Azide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of trityl azide (B81097), a versatile reagent in organic synthesis.

This technical guide provides a detailed overview of trityl azide (azidotriphenylmethane), a key reagent in synthetic chemistry. With its unique structural features, trityl azide serves as a valuable tool for the introduction of the azide functionality in a variety of molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its chemical and physical properties, detailed experimental protocols, and an examination of its reactivity and safety considerations.

Core Chemical Properties and Structure

Trityl azide is a colorless, crystalline solid.[1] The bulky trityl group significantly influences its physical and chemical properties, rendering it a sterically hindered and relatively stable organic azide. While it is known to be sensitive to shock and heat, some sources indicate it is not impact-sensitive and its decomposition occurs at temperatures above 110°C.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of trityl azide is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₅N₃ | [1][3] |

| Molecular Weight | 285.34 g/mol | [1][3] |

| Melting Point | 61-62 °C | [1][4][5] |

| Boiling Point | 90-100 °C | [4] |

| Appearance | White to pale yellow crystalline solid | [1][6] |

| IUPAC Name | Azidotriphenylmethane | |

| Synonyms | Triphenylmethyl azide, (Azidomethyl)benzene | [1][5] |

| CAS Number | 14309-25-2 | [1][3] |

| SMILES | N=N=N=C(c1ccccc1)(c2ccccc2)c3ccccc3 | |

| InChI Key | OZHQKHFCDZKWFC-UHFFFAOYSA-N |

Structural Representation

The structure of trityl azide is characterized by a central quaternary carbon atom bonded to three phenyl rings and an azide functional group.

Synthesis of Trityl Azide

The most common method for the synthesis of trityl azide involves the nucleophilic substitution of trityl chloride with an azide salt, typically sodium azide. The reaction is generally carried out in an aprotic polar solvent.

Experimental Protocol: Synthesis from Trityl Chloride and Sodium Azide

This protocol is adapted from established literature procedures.[2][3]

Materials:

-

Trityl chloride (1.0 eq)

-

Sodium azide (2.1-2.5 eq)

-

Anhydrous dimethylformamide (DMF) or acetonitrile

-

Toluene

Procedure:

-

To a solution of trityl chloride in anhydrous DMF or acetonitrile, add sodium azide.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours.[3] In some procedures, a second portion of sodium azide is added to drive the reaction to completion.[3]

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of a non-polar solvent like hexane and filtered through a pad of silica gel to remove polar impurities.[2]

-

The product is crystallized from a suitable solvent system, such as pentane or hexane, to yield trityl azide as a crystalline solid.[2]

Reactivity and Applications

Trityl azide is primarily used as a reagent for the introduction of the azide group into organic molecules. The steric bulk of the trityl group can offer regioselectivity in certain reactions.

Nucleophilic Azide Source

Trityl azide can serve as a source of the azide nucleophile in substitution reactions, particularly for the synthesis of other azide compounds from corresponding amines.[1]

Cycloaddition Reactions

While organic azides are well-known for their participation in [3+2] cycloaddition reactions (click chemistry), trityl azide is reported to be a relatively unreactive partner in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), likely due to steric hindrance from the bulky trityl group.[2]

Spectroscopic Characterization

The structure of trityl azide can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of trityl azide in d6-DMSO shows multiplets in the aromatic region, typically around δ 7.2-7.4 ppm, corresponding to the protons of the three phenyl rings.[2]

-

¹³C NMR: The carbon NMR spectrum in d6-DMSO exhibits signals for the aromatic carbons and a characteristic signal for the quaternary carbon attached to the azide group at approximately δ 77 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum of trityl azide displays a characteristic strong, sharp absorption band for the asymmetric stretching vibration of the azide group (N₃) in the region of 2100-2170 cm⁻¹.

Safety and Handling

Trityl azide is a potentially hazardous material and should be handled with appropriate safety precautions. It is reported to be sensitive to shock and heat.[1] Standard personal protective equipment, including safety glasses, lab coat, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Due to the potential for explosive decomposition of azides, it is crucial to avoid contact with heavy metals and strong acids.

Conclusion

Trityl azide is a valuable reagent for the introduction of the azide functionality in organic synthesis. Its synthesis is straightforward, and its chemical properties are largely dictated by the sterically demanding trityl group. While its reactivity in certain cycloaddition reactions is limited, it remains a useful tool for specific synthetic transformations. Researchers and professionals in drug development should be aware of its properties, synthetic methods, and safety considerations to effectively and safely utilize this compound in their work.

References

- 1. Cas 14309-25-2,Trityl azide | lookchem [lookchem.com]

- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 3. Trityl azide synthesis - chemicalbook [chemicalbook.com]

- 4. Trityl azide | 14309-25-2 [amp.chemicalbook.com]

- 5. Trityl azide Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. niainnovation.in [niainnovation.in]

The Strategic Utility of Trityl Azide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl azide (B81097) (triphenylmethyl azide) is a versatile reagent in organic synthesis, primarily utilized as a sterically hindered organic azide in [3+2] cycloaddition reactions and as a protecting group precursor. Its bulky trityl group confers unique reactivity and selectivity, making it a valuable tool in the synthesis of complex nitrogen-containing heterocycles. This technical guide provides an in-depth overview of the applications of trityl azide, with a focus on its role in the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The subsequent facile removal of the trityl group to furnish N-unsubstituted 1,2,3-triazoles further enhances its synthetic utility.[3]

Core Application: Synthesis of N-H-1,2,3-Triazoles

The principal application of trityl azide is in the two-step synthesis of N-unsubstituted 1,2,3-triazoles. This process involves:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Trityl azide undergoes a [3+2] cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively yield a 1-trityl-4-substituted-1,2,3-triazole. The steric bulk of the trityl group can influence the reaction kinetics, and in some cases, may require specific catalytic systems for efficient conversion.

-

Deprotection: The trityl group is readily cleaved from the triazole nitrogen under acidic conditions to afford the final N-H-1,2,3-triazole. This deprotection step is often high-yielding and allows for the unmasking of the N-H functionality for further synthetic transformations or for its presence in the final target molecule.

This two-step sequence effectively allows for the use of the robust and highly reliable CuAAC reaction to construct the triazole core, while ultimately delivering the N-unsubstituted product.

Experimental Protocols

Protocol 1: Synthesis of 1-Trityl-4-phenyl-1,2,3-triazole via CuAAC

This protocol is a representative procedure for the copper-catalyzed cycloaddition of trityl azide with phenylacetylene (B144264).

Materials:

-

Trityl azide

-

Phenylacetylene

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of trityl azide (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in anhydrous THF (10 mL) is added DIPEA (2.0 mmol, 2.0 equiv).

-

Copper(I) iodide (0.1 mmol, 0.1 equiv) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride (15 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-trityl-4-phenyl-1,2,3-triazole.

Protocol 2: Deprotection of 1-Trityl-4-phenyl-1,2,3-triazole

This protocol describes the acidic cleavage of the trityl group to yield the N-H triazole.

Materials:

-

1-Trityl-4-phenyl-1,2,3-triazole

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-trityl-4-phenyl-1,2,3-triazole (1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) at 0 °C is added trifluoroacetic acid (5.0 mmol, 5.0 equiv) dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 4-phenyl-1,2,3-triazole.

Data Presentation

The following table summarizes quantitative data for representative reactions involving the formation and deprotection of trityl-protected triazoles.

| Reaction Type | Azide | Alkyne | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| CuAAC | Benzyl azide | Phenylacetylene | Cu(I) phenylacetylide | CH2Cl2 | RT | 24 | 80 | [4] |

| CuAAC (Flow) | Phenyl azide | Phenylacetylene | Cu/C | DCM | 110 | ~2 min | 96 | [5] |

| Detritylation | N-trityl-tetrazole | - | Indium, Methanol | Methanol | Reflux | N/A | High | [6] |

| Detritylation | N-trityl-imidazole | - | d,l-lactic acid | Acetonitrile | Heat | N/A | N/A | [7] |

Note: Specific yields for the CuAAC reaction of trityl azide are not consistently reported in the literature, reflecting its somewhat "lazy" reactivity. The provided examples with other azides serve to illustrate typical conditions. Yields for detritylation are generally high.

Mandatory Visualization

References

- 1. A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry' from Azides and Acetylene Gas [organic-chemistry.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. NH-1,2,3-triazoles as versatile building blocks in denitrogenative transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

A Technical Guide to Trityl Azide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl azide (B81097) (triphenylmethyl azide) is a versatile chemical reagent that has found significant application in the fields of organic synthesis, bioconjugation, and drug discovery. Its unique combination of a sterically bulky trityl protecting group and a reactive azide functionality makes it a valuable tool for researchers. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of trityl azide, with a focus on its utility in the development of novel therapeutics.

Core Properties of Trityl Azide

Trityl azide is a colorless, crystalline solid.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 14309-25-2 | [2] |

| Molecular Formula | C₁₉H₁₅N₃ | [2] |

| Molecular Weight | 285.34 g/mol | [2] |

| Melting Point | 61-62 °C | [3] |

| Appearance | Colorless, crystalline solid | [1] |

| Solubility | Soluble in many aprotic organic solvents such as acetonitrile, toluene, and dimethylformamide (DMF).[3][4] The bulky, hydrophobic trityl group can reduce water solubility.[5] | |

| Stability | Sensitive to shock and heat, with decomposition occurring above 110°C. It is not impact-sensitive.[1][3] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (d₆-DMSO, 400MHz) | δ 7.408 (m, 9H), 7.255 (m, 6H) | [3] |

| ¹³C NMR (d₆-DMSO, 100MHz) | δ 142.48 (3C), 128.44 (6C), 127.88 (9C), 76.98 (1C) | [3] |

| Infrared (IR) Spectroscopy | The characteristic antisymmetric stretching vibration of the azide group (νₐₛ(N₃)) is observed in the range of 2100-2170 cm⁻¹. For trityl azide, a peak around 2095-2117 cm⁻¹ is expected. | [6][7] |

Experimental Protocols

Synthesis of Trityl Azide

Two common methods for the synthesis of trityl azide from trityl chloride and sodium azide are detailed below.

Protocol 1: Synthesis in Acetonitrile [3]

-

Drying of Sodium Azide: Powder 10.98 g (168.9 mmol) of sodium azide and dry in a 0.5 L round-bottom flask on an 80°C oil bath under high vacuum (0.25 Torr) for 90 minutes.

-

Reaction Setup: Cool the flask and flush with Argon. Add 31.19 g (111.0 mmol) of trityl chloride and approximately 100 mL of anhydrous acetonitrile.

-

Reaction: Vigorously stir the mixture at 80°C for 4 hours.

-

Work-up: Cool the reaction mixture to ambient temperature. Remove the salts by filtration and wash them thoroughly with toluene.

-

Purification: Combine the filtrates and evaporate the solvent. Dissolve the residue in 100 mL of hexane (B92381) and filter through a 50 g pad of silica (B1680970).

-

Crystallization: Wash the silica pad with an additional 100 mL of hexane, followed by 200 mL of a 1:1 hexane-dichloromethane mixture. Combine the filtrates and evaporate the solvent. Dissolve the residue in 100 mL of pentane (B18724). Seed the solution with a crystal of trityl azide, allow it to crystallize at room temperature for 1 hour, and then in a refrigerator overnight (+4°C, 8 hours).

-

Isolation: Decant the supernatant. Rinse the crystalline mass with chilled pentane (2 x 10 mL) and dry under high vacuum to yield large, shiny, pale yellow crystals.

Protocol 2: Synthesis in Dimethylformamide

-

Reaction Setup: Dissolve 27.9 g (0.1 mole) of triphenylmethyl chloride in 250 ml of dimethylformamide.

-

Addition of Sodium Azide: Add 14 g (0.21 mole) of sodium azide to the solution.

-

Reaction: Stir the mixture for 10 hours at 80°C.

-

Second Addition: Add a further 8.5 g (0.16 mole) of sodium azide and continue stirring for another 8 hours at 80°C.

-

Isolation: Filter off the inorganic salt produced to obtain a dimethylformamide solution containing triphenylmethyl azide.

Applications in Drug Discovery and Development

The primary utility of trityl azide in a research and drug development context stems from the orthogonal reactivity of its two key components: the trityl group for protection and the azide group for "click" chemistry.

Click Chemistry for Bioconjugation

The azide group is a key participant in one of the most reliable and widely used "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide-containing molecule (like trityl azide or its derivatives) and a terminal alkyne. A copper-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also extensively used, particularly in biological systems where the cytotoxicity of copper is a concern.

Caption: General workflow for bioconjugation using CuAAC and SPAAC.

Synthesis of PROTACs for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Trityl-PEG-azide linkers are valuable tools in the modular synthesis of PROTACs. The trityl group serves as a protecting group for one end of the linker, while the azide allows for the facile conjugation of a warhead (targeting the protein of interest) or an E3 ligase ligand via click chemistry.[8]

Caption: Modular synthesis of PROTACs and their mechanism of action.

Probing G Protein-Coupled Receptor (GPCR) Signaling

The azide functional group can be incorporated into unnatural amino acids, such as p-azido-L-phenylalanine, which can then be site-specifically introduced into GPCRs. The azide's vibrational frequency is sensitive to its local electrostatic environment and can be monitored by FTIR spectroscopy to probe conformational changes during receptor activation.[9] This allows researchers to map the dynamic changes in specific microenvironments within the receptor during signal transduction.

Caption: Workflow for probing GPCR signaling using an azide-containing unnatural amino acid.

Conclusion

Trityl azide is a valuable and versatile reagent for researchers in drug discovery and chemical biology. Its well-defined properties and straightforward synthesis, coupled with the robust and bioorthogonal nature of the azide-alkyne click reaction, provide a powerful platform for the construction of complex molecular architectures. From the synthesis of targeted protein degraders like PROTACs to the development of sophisticated probes for studying signaling pathways, trityl azide and its derivatives continue to be enabling tools in the quest for new and effective therapeutics.

References

- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trityl azide | 14309-25-2 [chemicalbook.com]

- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 4. Trityl-PEG10-azide, 877239-08-2 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Trityl Azide from Trityl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trityl azide (B81097) from trityl chloride, a valuable process for introducing the trityl protecting group or for the generation of a versatile chemical intermediate in various synthetic applications. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic pathway.

Introduction

Trityl azide ((C₆H₅)₃CN₃) is a colorless, crystalline solid used as a reagent in organic synthesis.[1] It serves as a precursor for the introduction of the trityl group, a bulky protecting group for alcohols, amines, and thiols, particularly in carbohydrate and nucleotide chemistry.[2][3] The synthesis of trityl azide from trityl chloride is a standard laboratory procedure, typically proceeding through a nucleophilic substitution reaction. This guide will explore the common synthetic routes and provide detailed procedural information.

Reaction Overview

The synthesis of trityl azide from trityl chloride is achieved by reacting trityl chloride with an azide salt, most commonly sodium azide (NaN₃). The reaction is a nucleophilic substitution where the azide ion (N₃⁻) displaces the chloride ion (Cl⁻) from the trityl group. Due to the steric hindrance and the stability of the tertiary carbocation intermediate, the reaction proceeds via an Sₙ1 mechanism.[3]

Quantitative Data Summary

Two primary protocols for the synthesis of trityl azide from trityl chloride are summarized below, highlighting the differences in solvent, reaction conditions, and yield.

| Parameter | Protocol 1 | Protocol 2 |

| Reactants | ||

| Trityl Chloride | 31.19 g (111.0 mmol) | 27.9 g (0.1 mole) |

| Sodium Azide | 10.98 g (168.9 mmol) | 14 g (0.21 mole) initially, then 8.5 g (0.16 mole) added later |

| Solvent | Anhydrous Acetonitrile (B52724) (~100 mL) | Dimethylformamide (250 mL) |

| Temperature | 80°C | 80°C |

| Reaction Time | 4 hours | 10 hours, then an additional 8 hours |

| Yield | 97% | ~80% |

| Reference | [4] |

Table 1: Comparison of Synthetic Protocols for Trityl Azide Synthesis

Experimental Protocols

Protocol 1: High-Yield Synthesis in Acetonitrile

This protocol is adapted from a procedure reported to provide a high yield of trityl azide.

Materials:

-

Trityl chloride (31.19 g, 111.0 mmol)

-

Sodium azide (10.98 g, 168.9 mmol), powdered and dried

-

Anhydrous acetonitrile (approx. 100 mL)

-

Toluene

Procedure:

-

Dry the powdered sodium azide in a round-bottom flask under high vacuum at 80°C for 90 minutes.

-

Cool the flask under an inert atmosphere (e.g., Argon).

-

Add trityl chloride and anhydrous acetonitrile to the flask.

-

Stir the mixture vigorously at 80°C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the salts thoroughly with toluene.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of hexane and filter through a pad of silica gel (50 g).

-

Wash the silica pad with an additional 100 mL of hexane, followed by 200 mL of a 1:1 hexane-dichloromethane mixture.

-

Combine the filtrates and evaporate the solvent.

-

Dissolve the residue in 100 mL of pentane.

-

Seed the solution with a crystal of trityl azide and allow it to crystallize at room temperature for 1 hour, followed by overnight crystallization in a refrigerator (+4°C).

-

Decant the supernatant and rinse the crystalline mass with chilled pentane (2 x 10 mL).

-

Dry the product under high vacuum to yield large, shiny, pale yellow crystals (Combined yield: 30.752 g, 97%).

Protocol 2: Synthesis in Dimethylformamide

This protocol provides an alternative solvent system for the synthesis.[4]

Materials:

-

Triphenylmethyl chloride (27.9 g, 0.1 mole)

-

Sodium azide (14 g, 0.21 mole, and a subsequent 8.5 g, 0.16 mole)

-

Dimethylformamide (250 mL)

Procedure:

-

Dissolve triphenylmethyl chloride in 250 mL of dimethylformamide.

-

Add 14 g (0.21 mole) of sodium azide to the solution.

-

Stir the mixture for 10 hours at 80°C.[4]

-

Add an additional 8.5 g (0.16 mole) of sodium azide to the mixture.

-

Continue stirring for another 8 hours at 80°C.[4]

-

Filter off the inorganic salt produced.

-

The resulting dimethylformamide solution contains triphenylmethyl azide in approximately 80% yield.[4]

Mandatory Visualizations

Reaction Pathway

The synthesis of trityl azide from trityl chloride proceeds via an Sₙ1 mechanism, which involves the formation of a stable trityl cation intermediate.

Caption: Sₙ1 Reaction Pathway for Trityl Azide Synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of trityl azide as described in Protocol 1.

Caption: General Experimental Workflow for Synthesis and Purification.

Safety Considerations

Organic azides can be explosive, especially low molecular weight azides.[5] While trityl azide is reported to be relatively stable and not impact-sensitive, appropriate safety precautions should always be taken. Handle sodium azide with care as it is highly toxic.[6] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

The synthesis of trityl azide from trityl chloride is a robust and high-yielding reaction that is essential for various applications in organic synthesis. By selecting the appropriate solvent and reaction conditions, researchers can achieve excellent yields of the desired product. The provided protocols offer reliable methods for the laboratory-scale production of trityl azide, a key reagent in modern synthetic chemistry.

References

Stability and Handling of Trityl Azide Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and safe handling of trityl azide (B81097) (triphenylmethyl azide) in its crystalline form. Trityl azide is an organic azide recognized for its utility in chemical synthesis. While organic azides as a class of compounds are known for their potential energetic properties, trityl azide is noted to be relatively stable.[1] This document collates available data on its stability, outlines protocols for its synthesis and safe handling, and presents visual workflows for key processes.

Stability Profile of Trityl Azide

Trityl azide's stability can be attributed to its molecular structure. The "Rule of Six" for organic azides suggests that a compound with six or more carbon atoms per azide group is generally considered to have sufficient dilution of the energetic azide moiety to be relatively safe.[2] Trityl azide, with its 19 carbon atoms to one azide group, significantly exceeds this threshold. Furthermore, the carbon-to-nitrogen ratio (C/N) is another indicator of stability, and a ratio where the number of nitrogen atoms does not exceed the number of carbon atoms is preferred.[2]

While specific quantitative data from standardized sensitivity tests are not widely reported in the literature, qualitative assessments describe trityl azide as not being impact-sensitive, with thermal decomposition occurring at temperatures well above 110°C.[1]

Table 1: Quantitative and Qualitative Stability Data for Trityl Azide Crystals

| Parameter | Value | Remarks |

| Physical Properties | ||

| Molecular Formula | C₁₉H₁₅N₃ | |

| Molecular Weight | 285.35 g/mol | |

| Appearance | Large shiny pale yellow crystals | [1] |

| Melting Point | 61-62 °C | [3] |

| Thermal Stability | ||

| Decomposition Onset (DSC) | Not reported in literature. | |

| Peak Decomposition (DSC) | Not reported in literature. | A qualitative source states decomposition occurs "well above boiling point of toluene (B28343) (110C)".[1] |

| Mechanical Sensitivity | ||

| Impact Sensitivity | Not impact-sensitive (qualitative) | [1] Specific value from a standardized test (e.g., BAM Fallhammer) is not reported in the literature. |

| Friction Sensitivity | Not reported in literature. | No data from standardized tests (e.g., BAM Friction Test) is available. |

| General Stability Rules | ||

| Carbon-to-Nitrogen Ratio | C/N > 1 (19 carbons, 3 nitrogens) | Meets the general safety guideline for organic azides.[2] |

| Rule of Six | > 6 carbons per azide group (19 carbons) | Fulfills the "Rule of Six," indicating a low likelihood of explosive properties.[2] |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments used to assess the stability of energetic materials. While specific reports on these tests for trityl azide are not available, these standard protocols would be applicable.

2.1. Synthesis and Purification of Trityl Azide Crystals

This protocol is adapted from a literature procedure.[1]

-

Materials: Trityl chloride, sodium azide, anhydrous acetonitrile, toluene, hexane (B92381), pentane, silica (B1680970) gel.

-

Procedure:

-

Dry powdered sodium azide (1.5 equivalents) under vacuum at 80°C for 90 minutes.

-

In a round-bottom flask flushed with an inert gas (e.g., Argon), add the dried sodium azide, trityl chloride (1 equivalent), and anhydrous acetonitrile.

-

Stir the mixture vigorously at 80°C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts and wash the solid residue with toluene.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in hexane and filter through a pad of silica gel.

-

Wash the silica pad with additional hexane, followed by a 1:1 mixture of hexane and dichloromethane.

-

Combine the filtrates and evaporate the solvent.

-

Dissolve the resulting oil in pentane.

-

Seed the solution with a crystal of trityl azide, if available, and allow it to crystallize at room temperature, followed by further crystallization at 4°C.

-

Decant the supernatant and wash the crystals with chilled pentane.

-

Dry the crystals under vacuum to yield pure trityl azide.

-

2.2. Thermal Stability Analysis (General Protocol)

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 1-5 mg of the crystalline sample into an aluminum DSC pan.

-

Crimp the pan with a lid. For potentially energetic materials, a pinhole lid is often used to allow for the release of gaseous decomposition products.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature to determine the onset and peak of any exothermic decomposition events.

-

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the sample into a tared TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the mass loss as a function of temperature to determine the decomposition temperature range.

-

2.3. Impact Sensitivity Testing (BAM Fallhammer Method - General Protocol)

This procedure is based on the standardized BAM Fallhammer test.[4][5][6]

-

Apparatus: BAM Fallhammer with various drop weights (e.g., 1 kg, 5 kg, 10 kg) and a set of steel anvils and rollers.

-

Procedure:

-

Place a small, measured amount of the sample (typically around 40 mm³) into the steel anvil assembly.

-

Position the anvil assembly on the base of the fallhammer.

-

Select a drop weight and a drop height.

-

Release the weight to impact the sample.

-

Observe for any signs of initiation, such as a flame, flash, smoke, or audible report.[7]

-

Conduct a series of trials at different drop heights to determine the energy at which there is a 50% probability of initiation (the H₅₀ value). The "up-and-down" or Bruceton method is commonly used for this determination.

-

2.4. Friction Sensitivity Testing (BAM Friction Test - General Protocol)

This protocol follows the principles of the BAM friction test.[8][9][10][11]

-

Apparatus: BAM friction tester with porcelain plates and pins.

-

Procedure:

-

Place a small amount of the sample (approximately 10 mm³) onto the porcelain plate.[10]

-

Lower the porcelain pin onto the sample and apply a specific load using a weighted arm. Loads can typically be varied from 5 N to 360 N.[10][11]

-

Start the motor, which moves the plate back and forth under the pin a single time over a distance of 10 mm.[10]

-

Observe for any signs of initiation (e.g., crackling, report, or flame).

-

Perform a series of trials (typically 6) at a given load.

-

The result is considered positive if an initiation occurs in at least one of the six trials. The sensitivity is reported as the lowest load at which a positive result is obtained.

-

Visualizing Key Processes

3.1. Synthesis of Trityl Azide

The synthesis of trityl azide proceeds via a nucleophilic substitution reaction where the azide ion displaces the chloride from trityl chloride.

Caption: Workflow for the synthesis and purification of trityl azide.

3.2. Proposed Thermal Decomposition Pathway

The thermal decomposition of organic azides generally proceeds through the elimination of molecular nitrogen to form a highly reactive nitrene intermediate.[12][13] This nitrene can then undergo various rearrangements or reactions.

Caption: Proposed thermal decomposition pathway for trityl azide.

3.3. Experimental Workflow for Stability Assessment

A logical workflow is followed to characterize the stability and sensitivity of a potentially energetic material.

Caption: General workflow for assessing the stability of an energetic material.

Safe Handling and Storage

Given that trityl azide is an organic azide, adherence to safety protocols for this class of compounds is imperative, even with its noted stability.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling:

-

Avoid contact with metals. Use plastic or ceramic spatulas for handling to prevent the formation of potentially sensitive metal azides.

-

Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form explosive compounds.

-

Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.

-

Handle with care to avoid friction, shock, and exposure to light and heat.[2]

-

-

Storage:

-

Store in a cool, dark place. Refrigerated storage (2-8°C) is recommended.

-

Store away from incompatible materials such as acids and oxidizing agents.

-

-

Disposal:

-

Azide-containing waste should be segregated and disposed of through an approved chemical waste program. Do not mix with acidic waste streams.

-

Conclusion

Trityl azide crystals are a valuable synthetic reagent with a favorable stability profile compared to many other organic azides. Its high carbon-to-nitrogen ratio and adherence to the "Rule of Six" suggest a low potential for explosive behavior. Qualitative reports support this, indicating a lack of sensitivity to impact and a relatively high thermal decomposition temperature. However, the absence of quantitative data from standardized sensitivity tests in the public domain necessitates that trityl azide be handled with the precautions appropriate for all organic azides. By following the detailed handling procedures and understanding the principles of stability outlined in this guide, researchers can safely and effectively utilize trityl azide in their work.

References

- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Trityl azide | 14309-25-2 [chemicalbook.com]

- 4. fauske.com [fauske.com]

- 5. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]

- 6. kr.ec21.com [kr.ec21.com]

- 7. youtube.com [youtube.com]

- 8. smsenergetics.com [smsenergetics.com]

- 9. osti.gov [osti.gov]

- 10. etusersgroup.org [etusersgroup.org]

- 11. utec-corp.com [utec-corp.com]

- 12. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Solubility of Trityl Azide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trityl azide (B81097) (triphenylmethyl azide) is a versatile reagent in organic synthesis, valued for its role in introducing the azide functionality, particularly in the realm of bioconjugation and "click chemistry." Despite its utility, a comprehensive understanding of its solubility in common organic solvents—a critical parameter for reaction design, purification, and formulation—is often based on anecdotal evidence rather than precise quantitative data. This technical guide addresses this gap by consolidating available qualitative solubility information, providing a detailed experimental protocol for its quantitative determination, and illustrating its application in a typical synthetic workflow.

Core Data Presentation: Understanding Trityl Azide Solubility

Extensive searches of scientific literature and chemical databases reveal a conspicuous absence of publicly available quantitative solubility data for trityl azide. However, qualitative insights can be gleaned from documented synthetic procedures and supplier information. Trityl azide, a colorless, crystalline solid, is characterized by the large, nonpolar, and hydrophobic trityl (triphenylmethyl) group.[1] This structural feature is the primary determinant of its solubility profile, favoring dissolution in nonpolar and moderately polar aprotic solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is depicted in the diagram below, illustrating that nonpolar solutes like trityl azide will have higher solubility in nonpolar solvents and lower solubility in polar solvents.

Caption: General principle of trityl azide solubility based on solvent polarity.

The following table summarizes the qualitative solubility of trityl azide in various common organic solvents as inferred from its synthesis and purification procedures.[2][3][4]

| Solvent Category | Solvent | Qualitative Solubility | Rationale / Source |

| Aprotic Polar | Acetonitrile (B52724) (ACN) | Soluble | Used as a reaction solvent for synthesis, indicating good solubility.[2][4] Also listed as a solvent by a commercial supplier.[2] |

| Dimethylformamide (DMF) | Soluble | Employed as a solvent for the synthesis of trityl azide, suggesting it is a good solvent for the compound.[3] | |

| Nonpolar Aromatic | Toluene | Soluble | Utilized as a reaction and washing solvent during synthesis, implying solubility.[2][4] |

| Nonpolar Aliphatic | Hexane (B92381) | Sparingly Soluble / Insoluble (at low temp.) | Used as a solvent for crystallization and washing of the final product, indicating lower solubility, especially upon cooling.[2][4] |

| Pentane | Sparingly Soluble / Insoluble (at low temp.) | Employed for crystallization, suggesting that trityl azide precipitates from it, particularly at reduced temperatures.[4] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Used in a 1:1 mixture with hexane for washing during purification, which implies solubility.[4] |

Experimental Protocol: Quantitative Determination of Trityl Azide Solubility

For researchers requiring precise solubility data for specific applications, the following isothermal shake-flask method provides a reliable experimental framework. This method is based on generating a saturated solution and subsequently quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of trityl azide in a selected organic solvent at a constant temperature.

Materials:

-

Trityl azide (crystalline solid)

-

High-purity organic solvent of choice

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

-

Volumetric flasks and pipettes

Methodology:

The workflow for this experimental protocol is outlined in the diagram below.

Caption: Experimental workflow for determining trityl azide solubility.

-

Preparation of Standard Solutions for Calibration:

-

Accurately weigh a known mass of trityl azide and dissolve it in the chosen solvent to create a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations. These will be used to construct a calibration curve.

-

-

Sample Preparation (Isothermal Shake-Flask):

-

Add an excess amount of solid trityl azide to a screw-capped vial. An excess is ensured when undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer increasing.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter (e.g., 0.2 µm PTFE) into a clean vial.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by HPLC-UV (or another validated analytical method). The aromatic nature of the trityl group allows for strong UV absorbance.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.

-

-

Calculation:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of trityl azide in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Application Workflow: Trityl Azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Trityl azide is a key reagent for introducing the azide moiety, which can then be used in subsequent reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The following diagram illustrates a typical workflow involving the synthesis of trityl azide and its subsequent use in a CuAAC reaction.

Caption: Synthetic workflow from trityl chloride to a 1,2,3-triazole via trityl azide.

This workflow highlights the importance of selecting an appropriate solvent (e.g., acetonitrile or DMF) in the initial synthesis step, where the solubility of both the starting materials and the trityl azide product is crucial for reaction efficiency.[2][3] The subsequent CuAAC reaction can then be performed in a variety of solvents, depending on the solubility of the alkyne substrate and the final triazole product.

References

Safety Precautions for Working with Organic Azides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organic azides are versatile and powerful reagents in chemical synthesis, finding widespread application in areas such as "click chemistry," the synthesis of nitrogen-containing heterocycles, and as precursors to amines through the Staudinger reaction.[1] However, their utility is matched by their potential hazards, including high toxicity and explosive instability.[2][3] A thorough understanding and strict adherence to safety protocols are therefore paramount for any professional working with these energetic compounds. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and hazard mitigation strategies for the safe use of organic azides in a research and development setting.

Understanding the Hazards of Organic Azides

Organic azides are characterized by the covalently bonded azido (B1232118) group (-N₃). The inherent instability of this functional group, which can decompose to liberate nitrogen gas (N₂), is the primary source of their hazardous nature.[3] The primary hazards associated with organic azides are:

-

Explosive Instability: Organic azides can be sensitive to shock, friction, heat, and light, leading to rapid and violent decomposition.[2] Low molecular weight azides are particularly dangerous.[1]

-

Toxicity: The azide (B81097) anion is highly toxic, with a toxicity comparable to that of cyanide.[2][3] It can be absorbed through inhalation, ingestion, or skin contact.[4] Symptoms of exposure can range from dizziness and headaches to more severe effects like hypotension, convulsions, and respiratory failure.[3][4]

-

Formation of Hydrazoic Acid: In the presence of acids, azides can form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.[2]

Stability Assessment of Organic Azides

Before synthesizing or handling a new organic azide, a thorough risk assessment of its stability is crucial. Two empirical rules are widely used to estimate the stability of organic azides:

-

Carbon-to-Nitrogen (C/N) Ratio: This rule considers the ratio of carbon atoms to nitrogen atoms within the molecule. A higher C/N ratio generally indicates greater stability.[5]

-

Rule of Six: This guideline suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe to handle.[5]

A logical diagram illustrating these stability assessment rules is provided below.

Table 1: Stability Guidelines for Organic Azides

| Guideline | Condition | Stability Assessment & Handling Recommendations |

| C/N Ratio | (NC + NO) / NN < 3 | Considered explosive. Handle with extreme caution. |

| (NC + NO) / NN ≥ 3 | Generally considered safer to handle. | |

| Rule of Six | < 6 carbons per azide group | Potentially explosive. |

| ≥ 6 carbons per azide group | Generally considered safer to handle. |

Quantitative Hazard Data

While the above rules provide qualitative guidance, quantitative data on the hazardous properties of specific organic azides are crucial for a comprehensive risk assessment.

Table 2: Decomposition Temperatures of Selected Organic Azides

| Organic Azide | Decomposition Onset Temperature (°C) |

| 2-Azidophenylmethanol | ~150 |

| 2-Azidobenzenecarbaldehyde | ~160 |

| 1-(2-Azidophenyl)-1-ethanone | ~170 |

| (2-Azidophenyl)(phenyl)methanone | ~180 |

| 1-Azido-2-nitrobenzene | ~190 |

| Alkyl azides with (nC + nO) / nN ≥ 3 | > 175[1] |

Note: Decomposition temperatures can be influenced by heating rate and impurities.

Table 3: Acute Toxicity of Azide Compounds

| Compound | LD50 | Species | Route |

| Sodium Azide | 27 mg/kg | Rat | Oral[3] |

| Hydrazoic Acid | 22 mg/kg | Mouse | Not specified[6] |

Note: Data on the acute toxicity of a wide range of specific organic azides is limited in publicly available literature. It is prudent to treat all organic azides as highly toxic.

Table 4: Shock and Friction Sensitivity

Safe Handling and Laboratory Practices

Adherence to strict safety protocols is non-negotiable when working with organic azides.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use appropriate chemical-resistant gloves. Check glove compatibility charts.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Blast Shield: All operations involving the synthesis, purification, or heating of organic azides must be conducted behind a certified blast shield.

Engineering Controls

-

Fume Hood: All work with organic azides must be performed in a well-ventilated chemical fume hood with the sash positioned as low as possible.

-

Avoidance of Incompatible Materials:

-

Acids: Never mix azides with acids to prevent the formation of highly toxic and explosive hydrazoic acid.[2]

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) and their salts, as this can lead to the formation of highly shock-sensitive metal azides.[7] This includes avoiding the use of metal spatulas or storing azide solutions in metal containers.

-

Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can react to form extremely unstable di- and tri-azidomethane.[5]

-

General Handling Practices

-

Small Scale: Always work on the smallest possible scale, especially when handling a new or unknown organic azide.

-

No Distillation or Sublimation: Never purify organic azides by distillation or sublimation, as this can lead to explosive decomposition. Purification should be limited to techniques like extraction and precipitation.[8]

-

Avoid Friction and Shock: Do not scrape or handle solid azides with metal spatulas. Use plastic or ceramic spatulas. Avoid grinding or subjecting azides to any form of impact.

-

Temperature Control: Keep reactions involving azides at the lowest feasible temperature. Use cryostats or ice baths for cooling.

-

Labeling: Clearly label all containers with "ORGANIC AZIDE - EXPLOSION AND TOXICITY HAZARD."

Storage and Disposal

Storage

-

Store organic azides in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition or shock.

-

Store in a secondary container.

-

Segregate from incompatible materials, especially acids and heavy metal compounds.

Disposal

-

Never pour azide-containing waste down the drain. Azides can react with lead or copper in plumbing to form explosive metal azides.

-

All azide-containing waste must be collected in a dedicated, clearly labeled waste container.

-

Before disposal, it is best practice to quench any unreacted azide.

Experimental Protocols

The following are detailed methodologies for common reactions involving organic azides, incorporating essential safety precautions.

Synthesis of an Alkyl Azide (Example: 1-Azidohexane)

WARNING: This procedure should only be performed by trained personnel in a properly equipped laboratory and behind a blast shield.

Materials:

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Blast shield

-

Ice bath

Procedure:

-

Set up a round-bottom flask with a magnetic stir bar in a fume hood behind a blast shield.

-

Add sodium azide (1.1 equivalents) to the flask.

-

Add DMF to the flask to dissolve the sodium azide.

-

Cool the mixture in an ice bath.

-

Slowly add 1-bromohexane (1.0 equivalent) to the stirred solution dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Gravity filter the solution to remove the drying agent.

-

Crucially, do not concentrate the solution to dryness using a rotary evaporator. The product should be kept in solution and its concentration determined by other means (e.g., NMR with an internal standard). Store the solution at a low temperature.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

WARNING: This procedure involves a copper catalyst which can form explosive copper azides if not handled correctly. The reaction should be performed with appropriate precautions.

Materials:

-

Organic azide solution

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

tert-Butanol/Water (1:1) solvent mixture

-

Reaction vessel (e.g., vial or flask)

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vessel, dissolve the organic azide and the terminal alkyne in the tert-butanol/water solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another separate vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution.

-

Then, add the copper(II) sulfate solution. The reaction mixture will often turn a yellow-green color.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, it can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is carefully removed under reduced pressure. Avoid heating during solvent removal.

Quenching Unreacted Azides

It is essential to quench any residual azide in the reaction mixture or waste streams before disposal.

Materials:

-

Aqueous solution containing residual azide

-

Sodium nitrite (B80452) (NaNO₂)

-

Dilute sulfuric acid (e.g., 2M)

-

Starch-iodide paper

Procedure:

-

Ensure the azide-containing solution is in a flask equipped with a stirrer and is being stirred vigorously in a fume hood.

-

For every 1 gram of sodium azide estimated to be present, add a solution of 1.5 grams of sodium nitrite in water.

-

Slowly and carefully add dilute sulfuric acid dropwise. Vigorous gas evolution (N₂ and NOx) will occur.

-

Continue adding acid until the solution is acidic to litmus (B1172312) paper.

-

Test for the presence of excess nitrous acid by spotting the solution onto starch-iodide paper. A blue-black color indicates that all the azide has been destroyed.

-

Neutralize the solution before disposal into the appropriate aqueous waste container.

Mechanism of Azide Toxicity: A Signaling Pathway

The primary mechanism of azide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This disrupts cellular respiration and leads to a rapid decrease in ATP production, causing cellular damage and death, particularly in tissues with high oxygen demand like the brain and heart.

Emergency Procedures

Spills

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand). Decontaminate the area with a 10% sodium hydroxide (B78521) solution followed by a water rinse. Collect all contaminated materials in a designated hazardous waste container.

-

Large Spills: Evacuate the laboratory immediately and alert others. Close the laboratory door and contact your institution's emergency response team.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Organic azides are invaluable tools in modern chemical synthesis, but their use demands the utmost respect for their inherent hazards. A comprehensive understanding of their stability, reactivity, and toxicity, coupled with the diligent application of the safety protocols outlined in this guide, is essential for mitigating risks and ensuring a safe laboratory environment. All researchers, scientists, and drug development professionals working with these compounds must be thoroughly trained in these procedures and exercise constant vigilance.

References

An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a fundamental concept in modern organic synthesis, enabling chemists to selectively mask reactive functional groups and achieve complex molecular architectures. Among the diverse arsenal (B13267) of protecting groups, the trityl (Trt) group, a triphenylmethyl moiety, holds a prominent position due to its unique steric and electronic properties. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of the trityl protecting group and its derivatives, tailored for professionals in research, discovery, and drug development.

Core Principles of the Trityl Protecting Group

The trityl group is a bulky, acid-labile protecting group primarily employed for the protection of primary alcohols, but also finding significant use in the protection of amines, thiols, and other nucleophilic functional groups.[1] Its efficacy stems from a combination of steric hindrance and the remarkable stability of the trityl cation, which is readily formed upon acid-mediated cleavage.

Key Characteristics:

-

Acid Lability: The trityl group is readily cleaved under mild acidic conditions, a property that can be finely tuned through the introduction of electron-donating or withdrawing substituents on the phenyl rings.[2][3]

-

Base Stability: It is robust under basic conditions, making it orthogonal to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group used in peptide synthesis.[4]

-

Steric Bulk: The significant steric hindrance of the trityl group allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.[1] This steric bulk also plays a crucial role in preventing undesirable side reactions during multi-step syntheses.[4]

-

Introduction: The most common method for introducing the trityl group is through the reaction of the substrate with trityl chloride (Trt-Cl) in the presence of a base like pyridine (B92270) or N,N-Diisopropylethylamine (DIPEA).[1][4] The reaction proceeds via an SN1 mechanism involving the formation of the stable trityl cation.[1]

The Trityl Group Family: Tailoring Reactivity

The versatility of the trityl protecting group is significantly enhanced by its substituted derivatives, which offer a spectrum of acid labilities. This allows for precise control over deprotection conditions, a critical aspect in the synthesis of complex molecules with multiple acid-sensitive functionalities.[2][3]

Commonly used trityl derivatives include:

-

Monomethoxytrityl (MMT): The presence of one electron-donating methoxy (B1213986) group increases the stability of the corresponding cation, making the MMT group more acid-labile than the parent trityl group.[2][5]

-

Dimethoxytrityl (DMT): With two methoxy groups, the DMT group is significantly more acid-labile than MMT and is extensively used in automated solid-phase synthesis of oligonucleotides.[1][6]

-

Trimethoxytrityl (TMT): The TMT group is the most acid-labile among these derivatives.[3]

The relative rates of acidic cleavage for these groups are summarized in the table below.

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[2] |

| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[2][5] |

| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[2] |

| Trimethoxytrityl | TMT | >1000 | Extremely mild acidic conditions |

Applications in Synthesis

The unique properties of the trityl group have led to its widespread adoption in various areas of chemical synthesis, most notably in the preparation of biopolymers.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the trityl group is instrumental for the side-chain protection of several amino acids, including cysteine, histidine, asparagine, and glutamine.[4][7] Its stability to the basic conditions used for Fmoc group removal and its clean cleavage under mild acidic conditions (typically with trifluoroacetic acid, TFA) make it highly compatible with the widely used Fmoc-SPPS strategy.[4] The steric bulk of the trityl group also helps to minimize side reactions and aggregation during peptide chain elongation.[8]

Oligonucleotide Synthesis

The DMT group is the protecting group of choice for the 5'-hydroxyl group of nucleosides in automated solid-phase oligonucleotide synthesis.[6] Its facile cleavage under mild acidic conditions allows for the stepwise addition of nucleotide monomers to the growing chain. The bright orange color of the released DMT cation provides a convenient method for monitoring the efficiency of each coupling step.[6]

Carbohydrate Chemistry

The steric hindrance of the trityl group allows for the selective protection of the primary hydroxyl group of carbohydrates, a crucial step in the synthesis of complex oligosaccharides.[1]

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of trityl protecting groups.

Protection of a Primary Alcohol with Trityl Chloride

Materials:

-

Primary alcohol (1.0 equiv)

-

Trityl chloride (Trt-Cl) (1.1 - 1.5 equiv)

-

Dry pyridine or a mixture of dry dichloromethane (B109758) (DCM) and a non-nucleophilic base like triethylamine (B128534) (TEA) or DIPEA (2.0 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)

-

Anhydrous solvents

Procedure:

-

Dissolve the primary alcohol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (pyridine, TEA, or DIPEA) to the solution.

-

If used, add a catalytic amount of DMAP.

-

Add trityl chloride portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature overnight or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the trityl-protected alcohol.[1]

Deprotection of a Trityl Ether using Acidic Conditions

Method A: Using Formic Acid

Materials:

-

Trityl-protected compound (1.0 equiv)

-

Cold formic acid (88-97%)

Procedure:

-

Treat the trityl-protected compound with cold formic acid.

-

Stir the mixture for a short period (e.g., 3 minutes) at room temperature.[1][9]

-

Evaporate the formic acid using an oil pump at room temperature.

-

To ensure complete removal of the acid, co-evaporate the residue twice with dioxane.[9]

-

The deprotected compound can be further purified by extraction or chromatography.

Method B: Using Trifluoroacetic Acid (TFA)

Materials:

-

Trityl-protected compound (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (e.g., 1-5% v/v in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the trityl-protected substrate in anhydrous DCM.

-

Add the TFA solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[9]

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method.

Visualizing Trityl Group Chemistry

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of trityl protecting groups.

Caption: General workflow for the protection and deprotection of a substrate using a trityl group.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 4. benchchem.com [benchchem.com]

- 5. cblpatras.gr [cblpatras.gr]

- 6. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

The Central Role of Azides in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science. At the heart of this powerful chemical philosophy lies the azide (B81097) functional group, a small, stable, and highly versatile moiety that participates in exceptionally efficient and specific reactions. This technical guide provides a comprehensive exploration of the pivotal role of azides in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles of Azide-Alkyne Click Chemistry

The most celebrated click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[1][2] While the thermal reaction requires high temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted versions has transformed it into a true "click" reaction, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and solvents, including water.[3][4]

The azide's utility in click chemistry stems from several key properties:

-

Bioorthogonality: The azide group is virtually absent in biological systems, ensuring that it does not participate in unwanted side reactions with biological molecules.[5]

-

Stability: Organic azides are generally stable under common synthetic and biological conditions.[1]

-

Favorable Reaction Kinetics: In the presence of a copper(I) catalyst or when reacted with a strained alkyne, azides undergo rapid and efficient cycloaddition.[6][7]

These characteristics make the azide an ideal chemical handle for a diverse array of applications, from drug discovery and development to the creation of novel biomaterials.[8][9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, demonstrating a massive rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[3] This reaction exclusively produces the 1,4-disubstituted triazole regioisomer.[1]

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. The use of a copper(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often crucial to prevent catalyst oxidation and enhance reaction efficiency.[10][11]

Quantitative Data for CuAAC Reactions

The yield and rate of CuAAC reactions are influenced by factors such as the electronic properties and steric hindrance of the azide and alkyne substrates, the choice of ligand, and the reaction conditions.

| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O | >95 | [12] |

| 1-Azido-3-phenylpropane | 1-Ethynyl-4-fluorobenzene | CuI/TBTA | CH₂Cl₂/H₂O | 98 | [13] |

| Azidoacetic acid | Propargyl alcohol | CuSO₄/Sodium Ascorbate/THPTA | H₂O | >90 | [14] |

| 3-Azidopropylamine | N-propargyl-N,N-dimethylamine | CuI | CH₃CN | 94 | [12] |

Table 1: Representative Yields for CuAAC Reactions.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) via CuAAC

This protocol describes the conjugation of an azide-modified cytotoxic drug to an alkyne-functionalized antibody.

Materials:

-

Alkyne-modified monoclonal antibody (5-10 mg/mL in PBS, pH 7.4)

-

Azide-functionalized drug-linker (10-20 mM in DMSO)

-